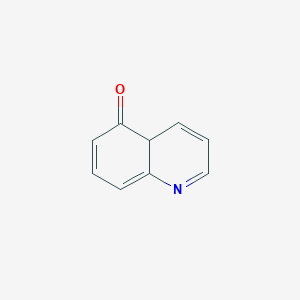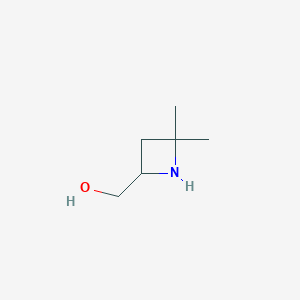
(S)-3-Amino-4-hydroxybutan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-Amino-4-hydroxybutan-2-one is an organic compound that features both an amino group and a hydroxyl group on a butanone backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Amino-4-hydroxybutan-2-one can be achieved through several methods. One common approach involves the asymmetric synthesis starting from a chiral precursor. For instance, the reduction of a corresponding keto acid followed by amination can yield the desired compound. The reaction conditions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the amination step may require ammonia or an amine under controlled pH conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve biocatalytic processes using enzymes to ensure high enantioselectivity. Enzymes such as transaminases or dehydrogenases can be employed to convert precursors into the target compound efficiently.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group is oxidized to a carbonyl group. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form (S)-3-Amino-4-hydroxybutanol using reducing agents like sodium borohydride.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups. For example, reacting with acyl chlorides can yield amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products Formed:
Oxidation: (S)-3-Amino-4-oxobutan-2-one.
Reduction: (S)-3-Amino-4-hydroxybutanol.
Substitution: Various amides depending on the acyl chloride used.
科学的研究の応用
(S)-3-Amino-4-hydroxybutan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of chiral molecules.
Biology: The compound can be used in the study of enzyme mechanisms, especially those involving amino and hydroxyl groups.
Industry: The compound can be used in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of (S)-3-Amino-4-hydroxybutan-2-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in enzymatic reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
®-3-Amino-4-hydroxybutan-2-one: The enantiomer of the compound, which may have different biological activities.
3-Amino-2-butanone: Lacks the hydroxyl group, leading to different reactivity and applications.
4-Hydroxy-2-butanone: Lacks the amino group, affecting its chemical behavior and uses.
Uniqueness: (S)-3-Amino-4-hydroxybutan-2-one is unique due to the presence of both an amino and a hydroxyl group on a chiral center, which provides it with distinct reactivity and potential for enantioselective synthesis.
特性
CAS番号 |
1315052-42-6 |
|---|---|
分子式 |
C4H9NO2 |
分子量 |
103.12 g/mol |
IUPAC名 |
(3S)-3-amino-4-hydroxybutan-2-one |
InChI |
InChI=1S/C4H9NO2/c1-3(7)4(5)2-6/h4,6H,2,5H2,1H3/t4-/m0/s1 |
InChIキー |
HGPVTSXCIFGEST-BYPYZUCNSA-N |
異性体SMILES |
CC(=O)[C@H](CO)N |
正規SMILES |
CC(=O)C(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Oxa-2,6,8-triazaspiro[4.5]dec-2-ene](/img/structure/B11924069.png)





![Benzo[c][1,2]oxaborole-1,7(3H)-diol](/img/structure/B11924108.png)

![6-Methoxy-2,3-dihydrobenzo[d]oxazole](/img/structure/B11924116.png)

![5H-pyrano[3,4-b]pyridin-6(8H)-one](/img/structure/B11924129.png)



